Ethyl (pentafluorophenoxy)acetate

概要

説明

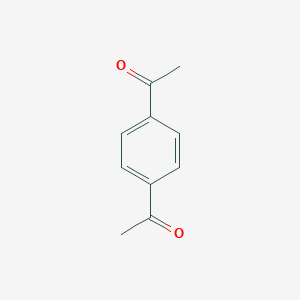

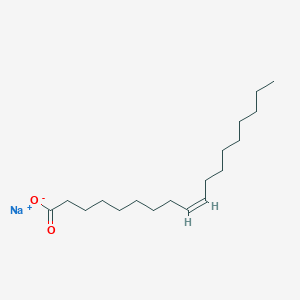

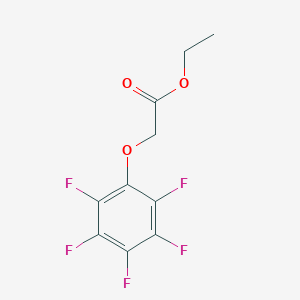

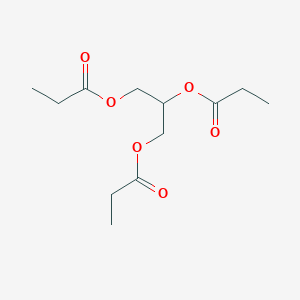

Ethyl (pentafluorophenoxy)acetate is a fluorinated ester . It has a molecular formula of C10H7F5O3 . The CAS RN for this compound is 14742-37-1 .

Synthesis Analysis

The synthesis of various derivatives of pentafluorophenetole of the type C6F5OCH2CH2R is described . The R group was chlorine, bromine, hydroxyl, pentafluorophenoxy, acetoxy, and trifluoroacetoxy . 2-Pentafluorophenoxy-1,1,1-trifluoroethane and 1,1-bis(pentafluorophenoxy)ethane were similarly synthesized .Molecular Structure Analysis

The molecular formula of Ethyl (pentafluorophenoxy)acetate is C10H7F5O3 . The average mass is 270.153 Da and the monoisotopic mass is 270.031525 Da .Chemical Reactions Analysis

The pyrolysis of 2-pentafluorophenoxyethyl trifluoroacetate was expected to cause preferential cleavage at the alkyl-trifluoroacetate bond, to yield pentafluorophenyl vinyl ether in greater quantity .Physical And Chemical Properties Analysis

Ethyl (pentafluorophenoxy)acetate has a molecular formula of C10H7F5O3 . The average mass is 270.153 Da and the monoisotopic mass is 270.031525 Da .科学的研究の応用

Ethyl Acetate Production Pathways

Specific Scientific Field

Summary of the Application

Ethyl Acetate is a key organic solvent widely used in various industries. The production pathways of Ethyl Acetate were compared in a study, focusing on the possibility of further reactive distillation process integration and sophisticated intensification including process stream regeneration .

Methods of Application or Experimental Procedures

Four case studies were designed and compared: conventional process set-up, reactive distillation with a separation unit, reactive distillation column with a stripper, and reactive distillation column with an auxiliary chemical reaction (ethylene oxide hydration). Process models were compiled in the Aspen Plus software .

Results or Outcomes

A reactive distillation column with an auxiliary chemical reaction has been proven to be the most suitable pathway for ethyl acetate production assuming all three evaluated aspects: process energy, economy, and safety .

Ethyl Acetate Saponification

Summary of the Application

The saponification reaction of Ethyl Acetate was studied using different reactor systems .

Methods of Application or Experimental Procedures

The effect of the volume flow rate on reactor performance in different reactors (the T-shaped reactor, the interdigital microreactor and the chicane microreactor) was investigated .

Results or Outcomes

The experimental setups with the interdigital and the chicane microreactors yield good performance throughout the whole range of volume flow rates. However, microreactors exhibit a higher pressure drop, indicating higher mechanical flow energy consumption than seen using a T-shaped reactor .

Solvent in Perfume and Cosmetic Industries

Specific Scientific Field

Summary of the Application

Ethyl Acetate is widely used as a solvent in the perfume and cosmetic industries . It is used in the extraction processes of various ingredients used in these industries .

Methods of Application or Experimental Procedures

The extraction process involves using Ethyl Acetate as a solvent to extract essential oils, fragrances, and other ingredients from raw materials . The solvent is then evaporated, leaving behind the desired ingredients .

Results or Outcomes

The use of Ethyl Acetate in the extraction process results in high-quality ingredients for perfumes and cosmetics . However, the overall environmental impact of this process is difficult to predict due to the intricate processing steps involved .

Solvent in Pharmaceutical Industries

Specific Scientific Field

Summary of the Application

Ethyl Acetate is also used as a solvent in the pharmaceutical industry . It is used in the extraction and purification processes of various pharmaceutical ingredients .

Methods of Application or Experimental Procedures

Similar to its use in the perfume and cosmetic industries, Ethyl Acetate is used as a solvent to extract and purify various pharmaceutical ingredients from raw materials . The solvent is then evaporated, leaving behind the purified ingredients .

Results or Outcomes

The use of Ethyl Acetate in the extraction and purification processes results in high-quality pharmaceutical ingredients . However, the overall environmental impact of this process is also difficult to predict due to the intricate processing steps involved .

Solvent in Paint and Coating Industries

Specific Scientific Field

Summary of the Application

Ethyl Acetate is commonly used as a solvent in the paint and coating industries . It is used in the formulation of various types of paints and coatings .

Methods of Application or Experimental Procedures

Ethyl Acetate is mixed with paint or coating materials to dissolve the solid components and create a liquid product that can be easily applied . The solvent then evaporates as the paint or coating dries, leaving behind a solid, durable finish .

Results or Outcomes

The use of Ethyl Acetate in the formulation of paints and coatings results in products with excellent application properties and durability . However, the environmental impact of this process is a concern due to the volatile organic compounds (VOCs) that are released during the drying process .

Solvent in Food Industries

Specific Scientific Field

Summary of the Application

Ethyl Acetate is used as a solvent in the food industry . It is used in the extraction of flavors and fragrances from natural sources .

Methods of Application or Experimental Procedures

Ethyl Acetate is used as a solvent to extract flavors and fragrances from raw materials such as fruits, herbs, and spices . The solvent is then evaporated, leaving behind the desired flavors and fragrances .

Results or Outcomes

The use of Ethyl Acetate in the extraction of flavors and fragrances results in high-quality ingredients for food products . However, the overall environmental impact of this process is difficult to predict due to the intricate processing steps involved .

Safety And Hazards

Ethyl (pentafluorophenoxy)acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organ is the Central nervous system (CNS) .

将来の方向性

The synthesis and polymerization of two new vinyl monomers, pentafluorophenyl vinyl ether and 1,2-difluorovinyl pentafluorophenyl ether, are also presented . The pyrolysis of these polymers, along with that of model compounds, would yield information regarding the relative ease with which hydrogen fluoride or pentafluorophenol (probable breakdown products) are removed from various positions in the polymer chain as the possible first step leading to degradation .

特性

IUPAC Name |

ethyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F5O3/c1-2-17-4(16)3-18-10-8(14)6(12)5(11)7(13)9(10)15/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZNQDDCDHKEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403849 | |

| Record name | ethyl (pentafluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (pentafluorophenoxy)acetate | |

CAS RN |

14742-37-1 | |

| Record name | Ethyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14742-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl (pentafluorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)

![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)